molecular formula C11H10N4 B2461606 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile CAS No. 1553118-89-0

5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile

Cat. No.: B2461606
CAS No.: 1553118-89-0
M. Wt: 198.229
InChI Key: XBQMOWKHEZYWQE-UHFFFAOYSA-N
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Description

5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile is a heterocyclic compound that features both a pyrazole and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-chloropyridine-5-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles and pyridines, as well as fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile
  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

Uniqueness

5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile is unique due to its dual functionality, combining the properties of both pyrazole and pyridine rings. This dual functionality enhances its reactivity and broadens its application scope compared to similar compounds .

Biological Activity

5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a pyridine ring substituted with a pyrazole moiety and a cyano group, which contribute to its biological properties. The structural formula can be represented as follows:

C11H10N4\text{C}_{11}\text{H}_{10}\text{N}_4

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing pyrazole rings exhibit significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • MCF7 (breast cancer)
    • HepG2 (liver cancer)

The compound demonstrated IC50 values ranging from 3.79 µM to 42.30 µM across different studies, indicating moderate to high efficacy in inhibiting cell proliferation .

Cell Line IC50 (µM) Reference
A54926
MCF73.79
HepG20.71

Anti-inflammatory Properties

The pyrazole scaffold has been associated with anti-inflammatory effects. Compounds similar to this compound have shown inhibition of COX enzymes, which are key mediators in inflammation:

  • COX Inhibition : Selective COX-2 inhibitors derived from pyrazole structures showed significant edema inhibition percentages compared to standard drugs like celecoxib .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Studies indicate that pyrazole derivatives can trigger apoptosis in cancer cells by activating intrinsic pathways.
  • Inhibition of Kinases : Some derivatives have shown potential in inhibiting kinases involved in cell cycle regulation and proliferation.
  • Molecular Docking Studies : These studies suggest that the compound binds effectively to target proteins involved in cancer progression, further supporting its anticancer potential .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxicity of various pyrazole derivatives against A549 and MCF7 cell lines. The results indicated that compounds with the dimethyl substitution pattern exhibited enhanced activity compared to their unsubstituted counterparts.

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, derivatives of the compound were tested for their ability to inhibit COX enzymes. The results showed that certain modifications increased selectivity for COX-2 over COX-1, suggesting a reduced side effect profile.

Properties

IUPAC Name

5-(3,5-dimethylpyrazol-1-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-8-5-9(2)15(14-8)11-4-3-10(6-12)13-7-11/h3-5,7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQMOWKHEZYWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CN=C(C=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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